N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine
説明
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine, also known as DMAPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPT belongs to the family of pro-drugs that are activated through metabolic processes to release active compounds that exert pharmacological effects.
作用機序
The mechanism of action of N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine involves the inhibition of NF-κB and the activation of AhR. NF-κB is activated by various stimuli, such as cytokines, growth factors, and microbial products, and regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB by this compound blocks the transcription of these genes and induces apoptosis in cancer cells and reduces inflammation in animal models of inflammatory diseases. AhR is activated by various ligands, such as dioxins and polycyclic aromatic hydrocarbons, and regulates the expression of genes involved in xenobiotic metabolism and immune response. Activation of AhR by this compound induces the differentiation of neural stem cells and protects neurons from oxidative stress in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, depending on the target cells and tissues. In cancer cells, this compound induces apoptosis by inhibiting NF-κB and activating p53, a tumor suppressor protein that regulates the cell cycle and apoptosis. In animal models of inflammatory diseases, this compound reduces inflammation by inhibiting NF-κB and reducing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In animal models of neurodegenerative diseases, this compound protects neurons from oxidative stress by activating AhR and inducing the expression of genes involved in antioxidant defense and neuroprotection.
実験室実験の利点と制限
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine has several advantages for lab experiments, such as high potency, low toxicity, and easy synthesis. This compound can be easily synthesized in large quantities and purified by standard chromatographic techniques. This compound has also been shown to have low toxicity in animal models and human clinical trials, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments, such as low solubility in water and instability in biological fluids. This compound can be solubilized in organic solvents, such as dimethyl sulfoxide (DMSO) or ethanol, but these solvents can interfere with biological assays and affect the pharmacokinetics of this compound in vivo.
将来の方向性
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine has several potential future directions for research and development, such as drug discovery, pharmacology, and toxicology. This compound can be used as a lead compound for drug discovery and optimization, to develop more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties. This compound can also be used as a tool compound for pharmacology and toxicology studies, to investigate the mechanism of action and side effects of this compound in various cell types and animal models. This compound can also be used as a diagnostic tool for cancer and inflammation, to detect the activation of NF-κB and monitor the response to therapy. Overall, this compound has significant potential for scientific research and therapeutic applications, and further studies are warranted to fully understand its mechanism of action and clinical efficacy.
科学的研究の応用
N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-methylbenzyl)-1,3-propanediamine has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of NF-κB by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to activate the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and immune response. Activation of AhR by this compound has been shown to induce the differentiation of neural stem cells and protect neurons from oxidative stress in animal models of neurodegenerative diseases.
特性
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylphenyl)methyl]propane-1,3-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3/c1-17-9-6-10-18(15-17)16-21(13-7-11-19(2)3)14-8-12-20(4)5/h6,9-10,15H,7-8,11-14,16H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSUVWKVJVULMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCCN(C)C)CCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。